3,4-Dichloropyridine-5-boronic acid pinacol ester 3,4-Dichloropyridine-5-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1451391-08-4
VCID: VC2873599
InChI: InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(13)9(7)14/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)Cl
Molecular Formula: C11H14BCl2NO2
Molecular Weight: 274 g/mol

3,4-Dichloropyridine-5-boronic acid pinacol ester

CAS No.: 1451391-08-4

Cat. No.: VC2873599

Molecular Formula: C11H14BCl2NO2

Molecular Weight: 274 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichloropyridine-5-boronic acid pinacol ester - 1451391-08-4

Specification

CAS No. 1451391-08-4
Molecular Formula C11H14BCl2NO2
Molecular Weight 274 g/mol
IUPAC Name 3,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(13)9(7)14/h5-6H,1-4H3
Standard InChI Key YPRJPTVHFRCJEL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

3,4-Dichloropyridine-5-boronic acid pinacol ester, also known by its systematic name 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is an organometallic compound containing boron. The compound features a pyridine ring with chlorine substituents at the 3 and 4 positions, while the 5 position bears a boronic acid functional group protected as a pinacol ester . This structural arrangement creates a versatile synthetic building block with applications in various coupling reactions.

Basic Identification Parameters

The compound can be identified through several key parameters that distinguish it from other related compounds:

ParameterValue
CAS Number1451391-08-4
Molecular FormulaC₁₁H₁₄BCl₂NO₂
Molecular Weight273.95 g/mol
Exact Mass273.049469
MFCD NumberMFCD18712632

These identification parameters are crucial for researchers seeking to locate and utilize this compound in their synthetic work .

Physical and Chemical Properties

The physical and chemical properties of 3,4-Dichloropyridine-5-boronic acid pinacol ester determine its behavior in various chemical environments and influence its applications in organic synthesis.

Physical Properties

The following table summarizes the key physical properties of the compound:

PropertyValueUncertainty
Density1.2 g/cm³±0.1 g/cm³
Boiling Point353.3 °C (at 760 mmHg)±42.0 °C
Melting PointNot Available-
Flash Point167.5 °C±27.9 °C
Vapor Pressure0.0 mmHg (at 25°C)±0.8 mmHg
Index of Refraction1.520-
Recommended Storage Temperature2.0 °C-

These physical characteristics indicate that the compound is a relatively stable solid at room temperature with a high boiling point, suggesting strong intermolecular forces .

Chemical Reactivity and Stability

The compound contains both electrophilic and nucleophilic centers, making it versatile for various chemical transformations. The boronic acid pinacol ester group serves as a masked nucleophile that can be activated under appropriate conditions for cross-coupling reactions. The compound should be stored at low temperatures (approximately 2°C) to maintain its chemical integrity over extended periods .

Applications in Organic Synthesis

3,4-Dichloropyridine-5-boronic acid pinacol ester serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The compound's primary application is in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds between organoboron compounds and organohalides in the presence of a palladium catalyst. This reaction is particularly valuable for constructing complex molecular structures, including:

  • Heterocyclic compounds

  • Pharmaceutical intermediates

  • Advanced materials precursors

The pinacol ester protection of the boronic acid provides stability during storage and handling while still allowing reactivity under appropriate conditions. Literature indicates that boronic acid pinacol esters similar to 3,4-Dichloropyridine-5-boronic acid pinacol ester have been utilized in cross-coupling reactions with corrole derivatives, suggesting potential applications in the synthesis of complex heterocyclic systems .

Role in Complex Molecule Synthesis

Boronic acid pinacol esters like 3,4-Dichloropyridine-5-boronic acid pinacol ester play crucial roles in the synthesis of biologically active compounds. The literature mentions specific examples where similar derivatives have been employed in the synthesis of complex molecules:

  • Coupling with copper-trans-A2B-corrole derivatives

  • Reactions with aryl bromides using specialized catalyst systems

  • Modifications of heterocyclic compounds for pharmaceutical development

These applications demonstrate the compound's versatility as a synthetic intermediate in producing structurally complex and functionally important molecules .

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